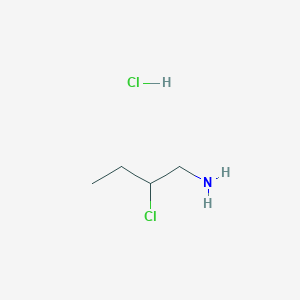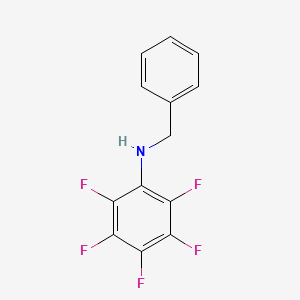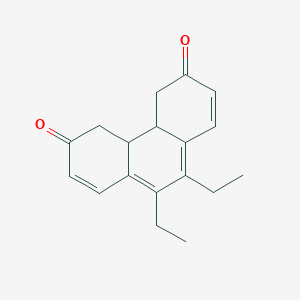
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The initial step involves the formation of the phenanthrene core through cyclization reactions. This can be achieved using Friedel-Crafts alkylation or acylation reactions.
Introduction of Ethyl Groups: The ethyl groups at positions 9 and 10 are introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Reduction and Oxidation Steps: The tetrahydrophenanthrene structure is achieved through selective reduction and oxidation steps, often using reagents such as sodium borohydride (NaBH4) for reduction and chromium trioxide (CrO3) for oxidation.
Formation of the Dione:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the phenanthrene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halides, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
科学的研究の応用
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione, lacking the ethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
特性
CAS番号 |
38321-53-8 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
9,10-diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione |
InChI |
InChI=1S/C18H20O2/c1-3-13-14(4-2)16-8-6-12(20)10-18(16)17-9-11(19)5-7-15(13)17/h5-8,17-18H,3-4,9-10H2,1-2H3 |
InChIキー |
VODWPPVPAPIXOA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=CC(=O)CC2C3CC(=O)C=CC3=C1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
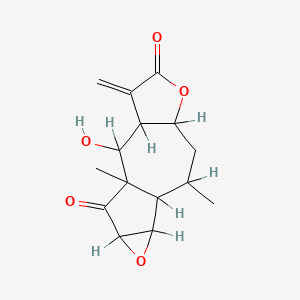

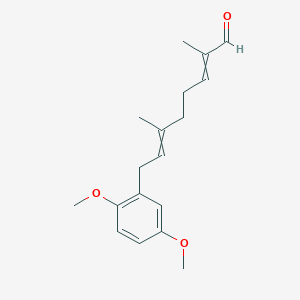


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
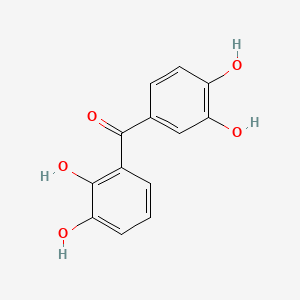
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
